molecular formula C20H21N3O5 B4526769 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B4526769
M. Wt: 383.4 g/mol
InChI Key: OJACURUOOXZMEY-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. The starting materials might include 7,8-dimethoxyphthalazinone and 4-methoxybenzylamine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the phthalazinone ring.

    Substitution: Nucleophilic substitution reactions might occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone derivatives: Compounds like 7,8-dimethoxyphthalazinone.

    Benzylacetamide derivatives: Compounds such as N-(4-methoxybenzyl)acetamide.

Uniqueness

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-15-7-4-13(5-8-15)10-21-17(24)12-23-20(25)18-14(11-22-23)6-9-16(27-2)19(18)28-3/h4-9,11H,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJACURUOOXZMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CC(=C3OC)OC)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide
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2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide
Reactant of Route 3
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2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide
Reactant of Route 4
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2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide
Reactant of Route 5
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2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide
Reactant of Route 6
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2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide

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